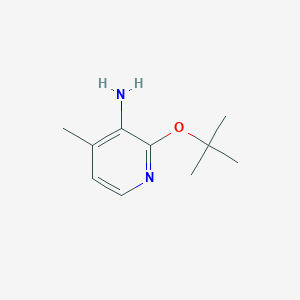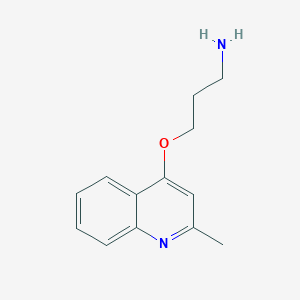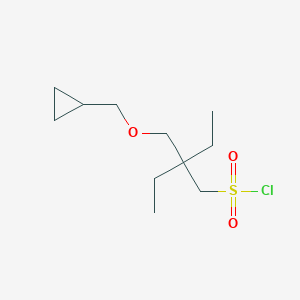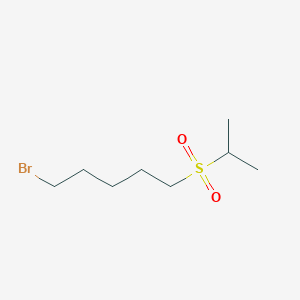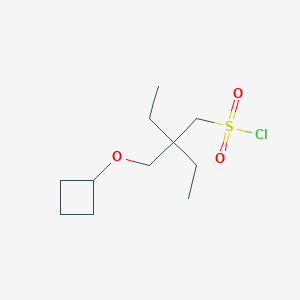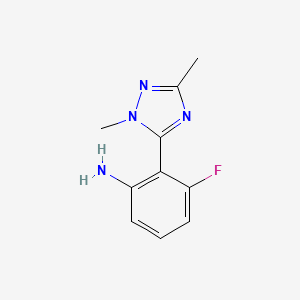
2-(5-Propylthiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Propylthiophen-2-yl)acetic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propylthiophen-2-yl)acetic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Propylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene rings are known for their reactivity towards electrophiles due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: Thiophene derivatives can also undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene ring.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, or reduced to form thiolanes and thiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiolates are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, sulfonated thiophenes, sulfoxides, sulfones, thiolanes, and thiophenes .
Applications De Recherche Scientifique
2-(5-Propylthiophen-2-yl)acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Propylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an mPGES-1 inhibitor, it targets the glutathione-dependent enzyme mPGES-1, which is involved in the biosynthesis of prostaglandin E2 (PGE2). By inhibiting this enzyme, the compound can reduce inflammation and potentially exert anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Similar in structure but lacks the propyl group, which may affect its reactivity and biological activity.
2-(3-Nitrothiophen-2-yl)acetic acid: Contains a nitro group, which can significantly alter its chemical properties and biological activity.
2-(5-Methylthiophen-2-yl)acetic acid: Contains a methyl group instead of a propyl group, which may influence its solubility and reactivity.
Uniqueness
2-(5-Propylthiophen-2-yl)acetic acid is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H12O2S |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
2-(5-propylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H12O2S/c1-2-3-7-4-5-8(12-7)6-9(10)11/h4-5H,2-3,6H2,1H3,(H,10,11) |
Clé InChI |
ZQYWUHWCXMPZED-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(S1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


